Unprecedented Chemical Scaffold: First Benzoic Acid Alloside in Nature
Pseudolaroside B, along with Pseudolaroside A, represents the first documented example of a benzoic acid alloside derivative in natural product chemistry, a discovery that expanded the known chemical space of plant glycosides [1]. While both share this novelty, Pseudolaroside B is structurally distinguished from Pseudolaroside A by the presence of a 3-methoxy group on the benzoic acid aglycone, in contrast to the unsubstituted benzoic acid core of Pseudolaroside A [1].
| Evidence Dimension | Chemical Structure (Aglycone Substitution) |
|---|---|
| Target Compound Data | 3-methoxy-benzoic acid 4-O-β-D-allopyranoside |
| Comparator Or Baseline | Pseudolaroside A: benzoic acid 4-O-β-D-allopyranoside (no methoxy substitution) |
| Quantified Difference | Qualitative structural difference; presence of 3-methoxy group vs. none |
| Conditions | Structural elucidation by HR-ESI-MS, 1D and 2D NMR spectroscopy in DMSO-d6 and CD3OD [1] |
Why This Matters
This structural novelty provides a unique reference standard for natural product dereplication and chemotaxonomic studies, where a 3-methoxybenzoic acid alloside serves as a distinct marker not interchangeable with its des-methoxy analog.
- [1] Liu, P., Guo, H., Wang, W., Zhang, J., Li, N., Han, J., ... & Guo, D. (2006). Benzoic acid allopyranosides from the bark of Pseudolarix kaempferi. Phytochemistry, 67(13), 1395-1398. View Source
